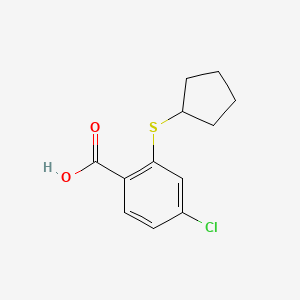

4-Chloro-2-(cyclopentylsulfanyl)benzoic acid

Overview

Description

“4-Chloro-2-(cyclopentylsulfanyl)benzoic acid” is a chemical compound with the molecular formula C12H13ClO2S . It has a molecular weight of 256.75 g/mol . This compound is typically available in the form of a powder .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(cyclopentylsulfanyl)benzoic acid” consists of a benzoic acid group, a chlorine atom, and a cyclopentylsulfanyl group . The InChI code for this compound is 1S/C12H13ClO2S/c13-8-5-6-11(10(7-8)12(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) .

Physical And Chemical Properties Analysis

“4-Chloro-2-(cyclopentylsulfanyl)benzoic acid” is a powder at room temperature . Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.

Scientific Research Applications

Crystal Engineering and Structural Analysis

4-Chloro-2-(cyclopentylsulfanyl)benzoic acid, like its close relative 2-Chloro-4-nitrobenzoic acid (2c4n), has potential applications in crystal engineering. A study on 2c4n synthesized a series of molecular salts with pyridyl and benzoic acid derivatives. The primary supramolecular synthon and the presence of weak halogen bonds in these salts highlighted the significance of halogen bonds in crystal stabilization. Such research indicates the potential of 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid in developing new molecular structures with unique properties (Oruganti et al., 2017).

Drug Delivery Systems

Benzoic acid derivatives, including 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid, have been explored for their potential in drug delivery systems. For instance, the study on complex formation between alpha cyclodextrin, a known drug delivery vehicle, and 2-(4-hydroxyphenylazo) benzoic acid, demonstrates the promising applications of such compounds in enhancing the stability and delivery of pharmaceutical agents (Dikmen, 2021).

Pharmaceutical Process Design

The thermodynamic study of benzoic acid and chlorobenzoic acids, including 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid, addresses their stability, solubility, and phase behavior. Such research is crucial in the process design and formulation of drug substances, ensuring their stability and effectiveness (Reschke et al., 2016).

Analyte Recognition in Chemistry

The study on 4-(N,N-dimethylamino)benzoic acid reveals the compound's remarkable affinity and selectivity to divalent anions in UV-vis and fluorescence titrations. This suggests that structurally similar compounds like 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid could be used in the development of new anion recognition systems in analytical chemistry (Hou & Kobiro, 2006).

Synthesis of Complex Molecules

The synthesis and characterization of compounds like 4-(4-phenylbutoxy) benzoic acid demonstrate the diverse applications of benzoic acid derivatives in synthesizing complex organic molecules. This highlights the potential of 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid in synthetic organic chemistry and material science (You-gui, 2010).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chlorobenzoic acid, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “4-Chloro-2-(cyclopentylsulfanyl)benzoic acid” with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name |

4-chloro-2-cyclopentylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2S/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSFYEQJVOACAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(cyclopentylsulfanyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428836.png)

![2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428839.png)

![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)

![1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1428852.png)